2-Cyclohexyl-piperazine
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Overview
Description
2-Cyclohexyl-piperazine is an organic compound that features a piperazine ring substituted with a cyclohexyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where piperazine reacts with alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclohexyl-piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including anxiolytic and antidepressant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-piperazine involves its interaction with various molecular targets. It is known to act as an agonist at the inhibitory GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects by blocking acetylcholine at the myoneural junction .
Comparison with Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Piperidine: A six-membered ring with one nitrogen atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness: 2-Cyclohexyl-piperazine is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties, making it valuable in specific pharmacological and industrial applications .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-cyclohexylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-12H,1-8H2 |
InChI Key |
WWYFHDNQGVTJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CNCCN2 |
Origin of Product |
United States |
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